molecular formula C10H11NO2 B2673964 2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one CAS No. 122262-38-8

2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one

Cat. No. B2673964
CAS RN: 122262-38-8
M. Wt: 177.203
InChI Key: HWYZKAPKLDMSDU-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one” is a chemical compound that is part of the pyranopyridine class . Pyranopyridines are known for their broad spectrum of biological properties and are used as synthons in the design of new fused heterocyclic systems .


Synthesis Analysis

The synthesis of novel fused pyrano[4,3-b]pyridine derivatives has been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied . The reactions with primary amine were accompanied by cyclization with the formation of fused pyrimidines .

Scientific Research Applications

Synthesis of New Fused Pyrano[4,3-b]pyridines

This compound is used in the synthesis of new fused pyrano[4,3-b]pyridines. These derivatives have been developed from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate .

Biological Activity

Pyrano[4,3-b]pyridines, which include this compound, exhibit a broad spectrum of biological properties. They are used in the design of new fused heterocyclic systems and are of interest in the search for new biologically active compounds .

Antibacterial Activity

The synthesized compounds, including this one, have shown weak antibacterial activity .

Synthesis of Thiazole Derivatives

This compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines, and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .

Antitumor Activity

Some of the synthesized compounds have been evaluated against a breast cancer cell line for their antitumor activity .

Synthesis of Potent and Selective Myeloperoxidase Inhibitors

2,3-Dihydropyran, a related compound, is used in the synthesis of potent and selective myeloperoxidase inhibitors, which are useful as antimicrobial oxidants .

Synthesis of Novel and Selective σ1 Receptor Ligands

2,3-Dihydropyran is also used to synthesize novel and selective σ1 receptor ligands .

Synthesis of β-Hydroxydihydropyrans

The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .

Future Directions

The future directions for the study of “2,2-Dimethyl-2H-pyrano[2,3-b]pyridin-4(3H)-one” and related compounds could include further exploration of their synthesis, chemical reactions, and biological properties. Given their broad spectrum of biological properties, these compounds could be of interest in the design of new fused heterocyclic systems .

properties

IUPAC Name

2,2-dimethyl-3H-pyrano[2,3-b]pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)6-8(12)7-4-3-5-11-9(7)13-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYZKAPKLDMSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)N=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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